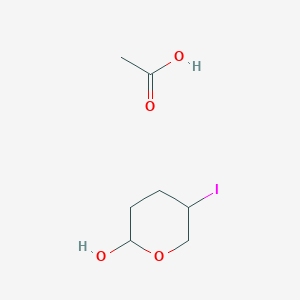![molecular formula C13H17NO2 B12584741 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one CAS No. 267235-53-0](/img/structure/B12584741.png)
6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound with a complex structure that includes an oxazolidine ring and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one typically involves the formation of the oxazolidine ring followed by the introduction of the cyclohexadienone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing cyclization reactions to form the oxazolidine ring.
Aldol Condensation: Employing aldol condensation reactions to introduce the cyclohexadienone structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-[(4S)-4-benzyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one: A similar compound with a benzyl group instead of the 2-methylpropyl group.
6-[(4S)-4-(2-ethylhexyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one: Another similar compound with a different alkyl group.
Uniqueness
The uniqueness of 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one lies in its specific structural features, which confer distinct chemical properties and potential applications. The presence of the 2-methylpropyl group and the oxazolidine ring contribute to its unique reactivity and interactions with other molecules.
Properties
CAS No. |
267235-53-0 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C13H17NO2/c1-9(2)7-10-8-16-13(14-10)11-5-3-4-6-12(11)15/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m0/s1 |
InChI Key |
FSCRKAJRUVRIAU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2O |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


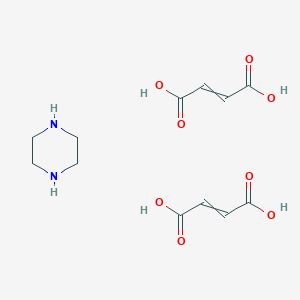
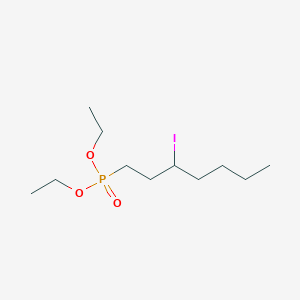
![5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584676.png)
![3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B12584691.png)

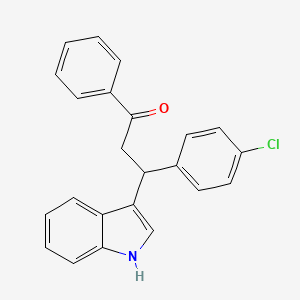
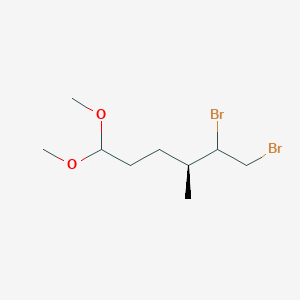
![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)
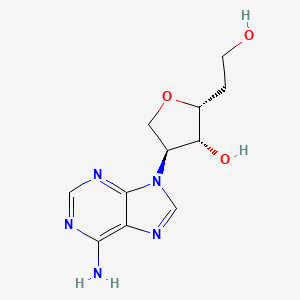
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
